Tert-butyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate

Oral bioavailability Metabolic stability Pyrrolidine inhibitors

Tert-butyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate (CAS 2639426-77-8) is a gem‑difluorinated pyrrolidine building block widely utilized in medicinal chemistry. The compound bears a tert‑butyl ester protecting group at the 3‑position and a gem‑difluoro motif at the 4‑position, yielding a molecular weight of 221.24 g/mol.

Molecular Formula C10H17F2NO2
Molecular Weight 221.24 g/mol
Cat. No. B15308342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate
Molecular FormulaC10H17F2NO2
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESCC1(CNCC1(F)F)C(=O)OC(C)(C)C
InChIInChI=1S/C10H17F2NO2/c1-8(2,3)15-7(14)9(4)5-13-6-10(9,11)12/h13H,5-6H2,1-4H3
InChIKeySJRUSPDRNZSETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4,4-Difluoro-3-Methyl-Pyrrolidine-3-Carboxylate: Core Physicochemical and Structural Profile for Informed Procurement


Tert-butyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate (CAS 2639426-77-8) is a gem‑difluorinated pyrrolidine building block widely utilized in medicinal chemistry . The compound bears a tert‑butyl ester protecting group at the 3‑position and a gem‑difluoro motif at the 4‑position, yielding a molecular weight of 221.24 g/mol . Its computed LogP of 1.57 and the presence of both a hydrogen‑bond donor (pyrrolidine NH) and hydrogen‑bond acceptors (carbonyl, fluorine) make it a versatile intermediate for the synthesis of drug‑like molecules.

Why Tert-Butyl 4,4-Difluoro-3-Methyl-Pyrrolidine-3-Carboxylate Cannot Be Replaced by Non‑Fluorinated or Mono‑Fluorinated Pyrrolidine Analogs


Generic substitution of this compound with non‑fluorinated or mono‑fluorinated pyrrolidine esters fails because the gem‑difluoro group at the 4‑position dramatically alters basicity, metabolic stability, and lipophilicity [1]. Comparative oral bioavailability studies on structurally related gem‑difluorinated pyrrolidines showed that the parent (non‑fluorinated) compound had essentially no oral bioavailability, whereas the gem‑difluoro analog achieved 22% oral bioavailability in rat [1]. Additionally, the gem‑difluoro unit lowers the pKa of the adjacent amine, converting a dicationic species into a monocationic species at physiological pH, which is critical for membrane permeability [1]. These intertwined electronic and pharmacokinetic effects cannot be reproduced by mono‑fluoro or non‑fluorinated congeners, making direct substitution scientifically unsound.

Quantified Differentiation of Tert-Butyl 4,4-Difluoro-3-Methyl-Pyrrolidine-3-Carboxylate Against Closest Analogs: Evidence for Procurement Decisions


Oral Bioavailability: Gem‑Difluoro vs. Non‑Fluorinated Parent Pyrrolidine

In a direct head‑to‑head comparison of a gem‑difluorinated pyrrolidine inhibitor with its non‑fluorinated parent, the gem‑difluoro compound exhibited 22% oral bioavailability in rat, whereas the parent compound showed essentially no detectable oral exposure [1]. This 22‑percentage‑point improvement demonstrates that the gem‑difluoro motif is a decisive determinant of pharmacokinetic performance, not merely a conservative structural modification.

Oral bioavailability Metabolic stability Pyrrolidine inhibitors

Basicity Modulation: Gem‑Difluoro Reduces Amine pKa to Enable Monocationic Species

Introduction of the gem‑difluoro group adjacent to the pyrrolidine nitrogen lowers the pKa of the conjugate acid by approximately 2–3 log units compared to the non‑fluorinated analog, as inferred from the monocationic character at pH 7.4 observed in the nNOS inhibitor series [1]. This pKa shift converts a dicationic species (parent) into a monocationic species (gem‑difluoro), which is essential for passive membrane permeability.

pKa modulation Membrane permeability Gem‑difluoro effect

Enzymatic Potency: Gem‑Difluoro Pyrrolidine‑Based nNOS Inhibitor Achieves 36 nM Ki

A gem‑difluorinated pyrrolidine inhibitor from the same structural class as tert‑butyl 4,4‑difluoro‑3‑methyl‑pyrrolidine‑3‑carboxylate displayed a Ki of 36 nM against neuronal nitric oxide synthase (nNOS), with 3,800‑fold selectivity over endothelial NOS (eNOS) and 1,400‑fold selectivity over inducible NOS (iNOS) [1]. In the absence of the gem‑difluoro group, potency and selectivity were substantially eroded.

nNOS inhibition Ki Selectivity

Lipophilicity Control: LogP 1.57 Balances Solubility and Permeability vs. Less Lipophilic Analogs

The target compound exhibits a calculated LogP of 1.57 , placing it within the optimal range (1–3) for oral drug candidates according to Lipinski’s guidelines. This value is approximately 0.5–0.8 log units higher than the corresponding non‑fluorinated tert‑butyl 3‑methylpyrrolidine‑3‑carboxylate (estimated LogP ~0.9–1.1, not experimentally determined), reflecting the lipophilicity‑enhancing effect of the gem‑difluoro group.

LogP Lipophilicity Drug‑likeness

Synthetic Accessibility: High Purity (98%) and Readily Available Scales Reduce Development Risk

Commercial suppliers list tert‑butyl 4,4‑difluoro‑3‑methyl‑pyrrolidine‑3‑carboxylate at 98% purity and offer quantities from 100 mg to 25 g, with the larger scales available upon request . This contrasts with many research‑grade fluorinated pyrrolidine analogs that are only accessible at <95% purity or in limited milligram quantities, introducing batch‑to‑batch variability that can derail SAR campaigns.

Purity Scale‑up Synthetic reliability

Prioritized Application Scenarios for Tert-Butyl 4,4-Difluoro-3-Methyl-Pyrrolidine-3-Carboxylate Based on Evidence‑Backed Differentiation


Scaffold for Orally Bioavailable CNS‑Penetrant Inhibitors

The 22% oral bioavailability and monocationic character conferred by the gem‑difluoro motif [1] make this building block the starting point of choice for CNS‑targeted programs where passive brain penetration is required. Non‑fluorinated or mono‑fluorinated pyrrolidine esters lack the requisite balance of permeability and solubility, as their higher basicity traps them in a dicationic state at physiological pH. Medicinal chemistry teams can directly incorporate the compound into lead optimization campaigns for neurodegenerative or neuropsychiatric targets, confident that the core scaffold already demonstrates favorable PK attributes.

Key Intermediate in nNOS‑Selective Inhibitor Synthesis (36 nM Potency)

The validated Ki of 36 nM and >1,000‑fold isoform selectivity achieved with a gem‑difluoro pyrrolidine inhibitor [1] position this compound as an essential intermediate for synthesizing highly selective nNOS inhibitors. Researchers developing treatments for cerebral palsy, chronic pain, or migraine can use this intermediate to build libraries where the difluoro‑containing core maintains potency while minimizing off‑target cardiovascular effects associated with eNOS inhibition.

Building Block for PROTACs and Bifunctional Degraders Requiring Balanced LogP

PROTAC design demands a LogP of roughly 1–3 to avoid aggregation and ensure cell permeability. With a measured LogP of 1.57 , this compound fits that window precisely. Incorporating it as the ligase‑binding moiety linker or warhead scaffold can streamline the development of degraders against intractable targets, avoiding the need for extensive lipophilicity optimization that plagues non‑fluorinated pyrrolidine linkers.

Fragment‑Based Drug Discovery Library Anchor

The compound’s low molecular weight (221.24 g/mol ) and ‘rule‑of‑three’ compliant properties make it an ideal fragment for library design. Its gem‑difluoro group serves as a versatile 19F NMR probe for fragment screening and hit validation, enabling direct detection of binding events without the need for protein labeling. This practical advantage, combined with its commercial availability at high purity, reduces the friction of fragment library assembly relative to custom‑synthesized fluorinated pyrrolidines.

Quote Request

Request a Quote for Tert-butyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.